REACTION_CXSMILES
|
[C:1]([O:9]C=C)(=[O:8])[C:2]1C=CC=[CH:4][CH:3]=1>C(OC)(C)(C)C>[CH:1]([O-:9])=[O:8].[C:1]([O-:9])(=[O:8])[CH3:2].[C:1]([O-:9])(=[O:8])[CH2:2][CH2:3][CH3:4]
|
Name
|
vinyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Intermediate B
|
Quantity
|
80 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
vinyl ester
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OC=C
|
Name
|
pivalates
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)OC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was gently shaken at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:9]C=C)(=[O:8])[C:2]1C=CC=[CH:4][CH:3]=1>C(OC)(C)(C)C>[CH:1]([O-:9])=[O:8].[C:1]([O-:9])(=[O:8])[CH3:2].[C:1]([O-:9])(=[O:8])[CH2:2][CH2:3][CH3:4]
|
Name
|
vinyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Intermediate B
|
Quantity
|
80 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
vinyl ester
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)OC=C
|
Name
|
pivalates
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
18 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)OC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was gently shaken at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)(=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |